molecular formula C16H26Cl2N2O B12720014 o-Valerotoluidide, 6'-chloro-5-(diethylamino)-, hydrochloride CAS No. 102612-66-8

o-Valerotoluidide, 6'-chloro-5-(diethylamino)-, hydrochloride

Cat. No.: B12720014
CAS No.: 102612-66-8
M. Wt: 333.3 g/mol
InChI Key: PHDBJCIPCMOWKZ-UHFFFAOYSA-N
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Description

The compound “C 5571” is a high impact copolymer of polypropylene, characterized by significantly improved impact resistance and good processability. It is specifically developed for applications requiring extra toughness, such as injection molding of baskets, pails, and toys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of polypropylene copolymers like “C 5571” typically involves polymerization processes. One common method is the Ziegler-Natta polymerization, which uses catalysts such as titanium chloride and aluminum alkyls. The reaction conditions include moderate temperatures and pressures to facilitate the polymerization of propylene monomers into the copolymer structure .

Industrial Production Methods

Industrial production of “C 5571” involves large-scale polymerization reactors where propylene and other comonomers are polymerized in the presence of catalysts. The process is carefully controlled to achieve the desired melt flow index and impact resistance properties. The resulting polymer is then extruded, pelletized, and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

Polypropylene copolymers like “C 5571” can undergo several types of chemical reactions, including:

    Oxidation: Exposure to oxygen can lead to oxidative degradation, affecting the polymer’s mechanical properties.

    Thermal Degradation: High temperatures can cause the breakdown of the polymer chains.

    Photodegradation: Ultraviolet light can initiate reactions that degrade the polymer.

Common Reagents and Conditions

Common reagents used in reactions involving polypropylene copolymers include stabilizers and antioxidants to prevent degradation. Conditions such as controlled temperatures and inert atmospheres are often employed to maintain the polymer’s integrity during processing .

Major Products Formed

The major products formed from the degradation of polypropylene copolymers include smaller hydrocarbon fragments and volatile organic compounds. These degradation products can affect the polymer’s performance and are typically minimized through the use of stabilizers .

Scientific Research Applications

Chemistry

In chemistry, “C 5571” is used as a material for studying polymerization processes and the effects of various catalysts on polymer properties. It serves as a model compound for understanding the behavior of high impact copolymers .

Biology and Medicine

While “C 5571” is primarily an industrial polymer, its properties can be studied for potential biomedical applications, such as in the development of durable medical devices and implants .

Industry

Industrially, “C 5571” is widely used in the manufacturing of durable goods that require high impact resistance. Its applications include automotive parts, consumer goods, and packaging materials .

Mechanism of Action

The mechanism by which “C 5571” exerts its effects is primarily through its molecular structure, which provides enhanced impact resistance and processability. The copolymer’s unique arrangement of monomers allows it to absorb and dissipate energy more effectively than standard polypropylene .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “C 5571” include other high impact polypropylene copolymers such as:

Uniqueness

What sets “C 5571” apart from similar compounds is its specific formulation and processing conditions that result in a unique balance of impact resistance and processability. This makes it particularly suitable for applications requiring both toughness and ease of manufacturing .

Properties

CAS No.

102612-66-8

Molecular Formula

C16H26Cl2N2O

Molecular Weight

333.3 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-5-(diethylamino)pentanamide;hydrochloride

InChI

InChI=1S/C16H25ClN2O.ClH/c1-4-19(5-2)12-7-6-11-15(20)18-16-13(3)9-8-10-14(16)17;/h8-10H,4-7,11-12H2,1-3H3,(H,18,20);1H

InChI Key

PHDBJCIPCMOWKZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCC(=O)NC1=C(C=CC=C1Cl)C.Cl

Origin of Product

United States

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